N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide
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Overview
Description
“N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide” is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)benzoic acid and 2-hydroxy-3-methoxy-2-methylpropylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where the carboxylic acid group of 2-(methylthio)benzoic acid reacts with the amine group of 2-hydroxy-3-methoxy-2-methylpropylamine to form the benzamide linkage. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides, thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive benzamides.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Antioxidant Activity: Scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-methoxypropyl)-2-(methylthio)benzamide: Similar structure but lacks the methyl group on the propyl chain.
N-(2-hydroxy-2-methylpropyl)-2-(methylthio)benzamide: Similar structure but lacks the methoxy group.
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylsulfonyl)benzamide: Similar structure but has a sulfonyl group instead of a methylthio group.
Uniqueness
“N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide” is unique due to the presence of both the methoxy and methylthio groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(16,9-17-2)8-14-12(15)10-6-4-5-7-11(10)18-3/h4-7,16H,8-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKSEXDGVNSBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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